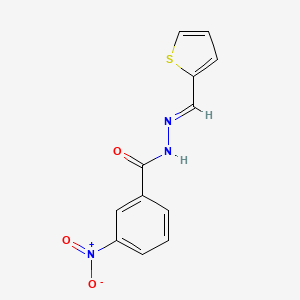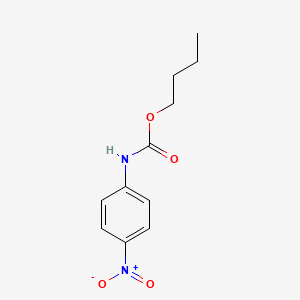![molecular formula C21H14Br2N2O3 B3855148 4-[2-(4-bromobenzoyl)carbonohydrazonoyl]phenyl 4-bromobenzoate](/img/structure/B3855148.png)
4-[2-(4-bromobenzoyl)carbonohydrazonoyl]phenyl 4-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(4-bromobenzoyl)carbonohydrazonoyl]phenyl 4-bromobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BBCP and belongs to the class of hydrazones. BBCP has a molecular formula of C21H13Br2N3O3 and a molecular weight of 524.16 g/mol.
Mécanisme D'action
BBCP exerts its antitumor activity by inducing apoptosis, which is a programmed cell death process. BBCP has been shown to activate the caspase family of proteases, which are responsible for initiating the apoptotic process.
Biochemical and Physiological Effects:
BBCP has been shown to have various biochemical and physiological effects. Studies have shown that BBCP can inhibit cell proliferation, induce cell cycle arrest, and modulate the expression of various genes involved in cancer progression. BBCP has also been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using BBCP in lab experiments is its potent antitumor activity against various cancer cell lines. BBCP is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using BBCP is its relatively low solubility in water, which may affect its bioavailability in vivo.
Orientations Futures
There are several future directions for research on BBCP. One of the potential areas of research is to investigate the molecular mechanisms underlying its antitumor activity further. Another potential area of research is to explore the use of BBCP in combination with other chemotherapeutic agents to enhance its antitumor activity. Additionally, there is a need to investigate the pharmacokinetics and toxicity of BBCP in vivo to determine its potential as a therapeutic agent.
Applications De Recherche Scientifique
BBCP has been shown to have potential applications in various fields of scientific research. One of the significant applications of BBCP is in the field of cancer research. Studies have shown that BBCP has antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propriétés
IUPAC Name |
[4-[(Z)-[(4-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Br2N2O3/c22-17-7-3-15(4-8-17)20(26)25-24-13-14-1-11-19(12-2-14)28-21(27)16-5-9-18(23)10-6-16/h1-13H,(H,25,26)/b24-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQGXFIGWVSGNJ-CFRMEGHHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)Br)OC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N\NC(=O)C2=CC=C(C=C2)Br)OC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Br2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(Z)-[(4-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-bromobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzamide](/img/structure/B3855069.png)
![1-{2-[7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-2-piperidinone](/img/structure/B3855086.png)
![N-(4-iodo-2-methylphenyl)-4-[2-(1-methyl-3-phenyl-2-propen-1-ylidene)hydrazino]-4-oxobutanamide](/img/structure/B3855087.png)
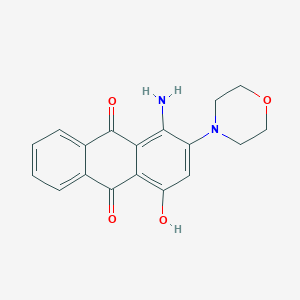
![methyl 4-[2-(4-nitrobenzoyl)carbonohydrazonoyl]benzoate](/img/structure/B3855092.png)
![1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B3855094.png)
![5-[(3,5-dinitro-2-pyridinyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B3855108.png)
![4-(pentyloxy)benzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3855114.png)
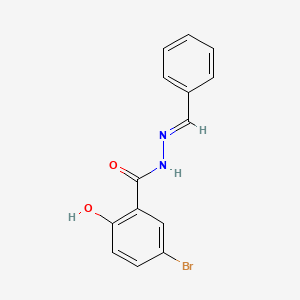
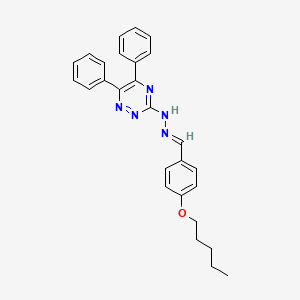
![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-3-phenylacrylamide](/img/structure/B3855124.png)
